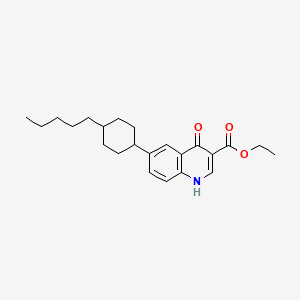

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate

Description

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a hydroxy group at position 4, an ethyl carboxylate ester at position 3, and a 4-pentylcyclohexyl substituent at position 4. The 4-pentylcyclohexyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and influence interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-oxo-6-(4-pentylcyclohexyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-13-21-19(14-18)22(25)20(15-24-21)23(26)27-4-2/h12-17H,3-11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAUSMYHEZQMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by the introduction of the cyclohexyl group and the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives, including Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate, exhibit antimicrobial properties. A study highlighted the synthesis of related quinoline compounds that demonstrated significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| This compound | TBD (To be determined) | TBD |

Neuropharmacology Applications

Quinoline compounds have also been investigated for their neuropharmacological effects, particularly in relation to Alzheimer’s disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests a potential application in developing treatments for cognitive decline.

Table 2: Acetylcholinesterase Inhibition Studies

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the quinoline core is critical for modulating physicochemical and biological properties. Key analogs include:

*Estimated based on molecular formula.

- 4-Pentylcyclohexyl Group : This substituent provides exceptional lipophilicity (predicted logP >5), which may improve blood-brain barrier penetration compared to smaller groups like CF₃ or SCH₃. However, excessive bulk could hinder solubility .

- Aryloxy Groups: Derivatives like the 2-methoxyphenoxy analog exhibit biological activity, suggesting that the target compound’s 4-pentylcyclohexyl group may similarly influence pharmacological profiles .

Core Structure Modifications

Variations in the quinoline core also impact functionality:

- Positional Isomerism : Moving substituents (e.g., CF₃ from 6- to 8-position) alters steric and electronic interactions, which could affect target binding in drug design .

Biological Activity

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate (CAS Number: 1797114-57-8) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C23H31NO3

- Molecular Weight : 369.5 g/mol

- Structure : The compound features a quinoline backbone with a hydroxy group and a pentylcyclohexyl substituent, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown selective cytotoxicity against various tumor cell lines. Research suggests that the presence of specific substituents can enhance the potency and selectivity of these compounds against cancer cells.

Case Study : A study published in PubMed highlighted that certain quinoline derivatives possess the ability to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar mechanisms of action due to its structural analogies .

In Vitro Studies

In vitro studies assessing the biological activity of this compound have demonstrated promising results. The compound was tested against various cancer cell lines, revealing:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | Inhibition of proliferation |

These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the alkyl chain length and functional groups can significantly affect the biological activity of quinoline derivatives. For this compound, the pentylcyclohexyl group appears to enhance lipophilicity, potentially improving cellular uptake and efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted anilines with β-keto esters. For example, similar quinoline derivatives are prepared by refluxing precursors like 4-pentylcyclohexyl-substituted anilines with ethyl 3-oxoalkanoates in anhydrous ethanol under catalytic conditions (e.g., sulfuric acid or iodine). Reaction optimization includes controlling temperature (70–90°C) and reaction time (3–5 hours) to maximize yield . Post-synthesis purification involves column chromatography and recrystallization from ethanol/water mixtures.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and coupling patterns (e.g., distinguishing aromatic protons and cyclohexyl groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing, bond lengths, and dihedral angles. For example, analogous compounds exhibit intramolecular hydrogen bonds (O—H⋯O) stabilizing the quinoline core .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How does the compound's stability vary under different storage conditions?

Stability studies for similar quinolines indicate sensitivity to light and humidity. Storage recommendations include:

- Temperature : 2–8°C in amber vials to prevent photodegradation .

- Solubility : Stable in DMSO or ethanol for >6 months at –20°C.

- Decomposition risks : Hydrolysis of the ester group occurs in aqueous alkaline conditions (pH >9), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in the ethylation of the quinoline core be addressed?

Regioselectivity in quinoline derivatives is influenced by:

- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) direct substitution to the 6-position by stabilizing transition states .

- Steric effects : Bulky substituents (e.g., 4-pentylcyclohexyl) favor para-substitution due to reduced steric hindrance.

- Reaction monitoring : HPLC or TLC tracks intermediate formation to optimize reaction quenching and minimize by-products .

Q. What methodologies are used to isolate and characterize synthetic by-products?

By-products (e.g., regioisomers or hydrolysis products) are isolated via:

- Fractional crystallization : Exploits solubility differences in ethanol/water mixtures .

- Chromatography : Reverse-phase HPLC with C18 columns separates structurally similar impurities .

- Spectroscopic comparison : ¹H NMR coupling constants and NOE experiments differentiate regioisomers (e.g., 6- vs. 8-substituted quinolines) .

Q. How do hydrogen-bonding interactions influence the compound's crystal structure?

X-ray studies of analogous compounds reveal:

- Intramolecular hydrogen bonds : O—H⋯O bonds between the 4-hydroxyl group and ester carbonyl stabilize a planar quinoline ring, enhancing π-π stacking .

- Intermolecular interactions : N—H⋯S and O—H⋯S bonds in sulfanylidene derivatives create 3D networks, affecting solubility and melting points .

- Disorder modeling : Ethyl groups in esters often exhibit positional disorder, resolved using occupancy refinement in crystallographic software .

Q. What mechanisms underlie the compound's reported bioactivity (e.g., antibacterial properties)?

While direct data on this compound is limited, structurally related quinolines exhibit:

- Topoisomerase inhibition : Fluorinated analogs (e.g., 6-fluoro substituents) intercalate DNA and disrupt bacterial topoisomerase IV .

- Membrane disruption : Hydrophobic 4-pentylcyclohexyl groups may enhance lipid bilayer penetration, as seen in antifungal agents .

- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains and cytotoxicity screening (e.g., MTT assays) are recommended to validate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.